1-Methylazetidin-3-ol

Beschreibung

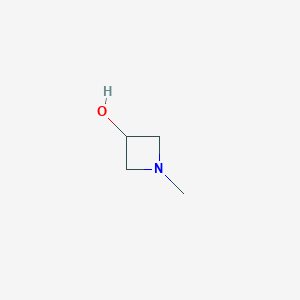

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-5-2-4(6)3-5/h4,6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVQAJHYYRVZNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20550335 | |

| Record name | 1-Methylazetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111043-48-2 | |

| Record name | 1-Methylazetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methylazetidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methylazetidin-3-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylazetidin-3-ol is a saturated four-membered heterocyclic compound containing a nitrogen atom and a hydroxyl group.[1] This small, strained ring structure has garnered significant interest in medicinal chemistry and organic synthesis. The azetidine motif is increasingly recognized as a valuable building block in drug discovery, offering a unique three-dimensional scaffold that can improve physicochemical properties such as solubility and metabolic stability. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 1-Methylazetidin-3-ol, with a focus on its relevance to researchers and professionals in the field of drug development.

Molecular and Physicochemical Properties

1-Methylazetidin-3-ol is a cyclic amine with the molecular formula C₄H₉NO and a molecular weight of 87.12 g/mol .[1] The presence of both a tertiary amine and a secondary alcohol within a strained four-membered ring dictates its unique chemical and physical characteristics.

Core Molecular Identifiers

| Property | Value | Source |

| CAS Number | 111043-48-2 | [1] |

| IUPAC Name | 1-methylazetidin-3-ol | [1] |

| Molecular Formula | C₄H₉NO | [1] |

| Molecular Weight | 87.12 g/mol | [1] |

| Canonical SMILES | CN1CC(C1)O | [1] |

| InChI Key | IJVQAJHYYRVZNE-UHFFFAOYSA-N | [1] |

Predicted Physical Properties

| Property | Predicted Value | Source |

| Boiling Point | 134.5 °C at 760 mmHg | PubChem |

| Melting Point | Not Available | - |

| Density | 1.0±0.1 g/cm³ | PubChem |

| pKa | 9.26 | PubChem |

| LogP | -0.6 | [2] |

| Solubility | Expected to be soluble in polar solvents.[1] | - |

The presence of the hydroxyl group allows for hydrogen bonding, which is expected to contribute to its solubility in polar solvents like water and alcohols.[1]

Synthesis of 1-Methylazetidin-3-ol

The synthesis of azetidines can be challenging due to the inherent ring strain of the four-membered ring. However, several general methods can be adapted for the preparation of 1-Methylazetidin-3-ol.

General Synthetic Strategies

Common approaches to the synthesis of 1-Methylazetidin-3-ol include:

-

Cyclization Reactions: This is a prevalent method involving the intramolecular cyclization of precursors that contain both an amine and a leaving group on a propyl backbone. For instance, the reaction of 1-amino-3-chloropropan-2-ol with methylamine followed by base-mediated cyclization can yield the desired product.

-

Reduction of 1-Methylazetidin-3-one: If the corresponding ketone, 1-Methylazetidin-3-one, is available, it can be reduced to the alcohol using standard reducing agents such as sodium borohydride.

-

Direct Amination: While less common for this specific structure, direct amination of a suitable precursor with methylamine could also be a viable route.[1]

Representative Experimental Protocol: Synthesis from Epichlorohydrin and Methylamine

This protocol is a representative example based on general methods for the synthesis of N-substituted azetidin-3-ols.

Step 1: Formation of 1-Chloro-3-(methylamino)propan-2-ol

-

To a solution of methylamine (2 equivalents) in a suitable solvent such as methanol or water at 0 °C, slowly add epichlorohydrin (1 equivalent).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude amino alcohol intermediate.

Step 2: Cyclization to 1-Methylazetidin-3-ol

-

Dissolve the crude 1-chloro-3-(methylamino)propan-2-ol in a suitable solvent like ethanol or isopropanol.

-

Add a base, such as sodium hydroxide or potassium hydroxide (1.1 equivalents), to the solution.

-

Heat the reaction mixture to reflux for 4-8 hours.

-

Monitor the cyclization by TLC or GC-MS.

-

After completion, cool the reaction mixture and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-Methylazetidin-3-ol.

Chemical Reactivity and Synthetic Applications

The reactivity of 1-Methylazetidin-3-ol is governed by the interplay between the nucleophilic and basic nitrogen atom, the nucleophilic oxygen atom of the hydroxyl group, and the strain of the azetidine ring.

Key Reactions

-

N-Alkylation and N-Acylation: The tertiary amine is nucleophilic and can react with electrophiles, although this is less common as it would lead to a quaternary ammonium salt.

-

O-Alkylation and O-Acylation: The hydroxyl group can be readily acylated with acyl chlorides or anhydrides, or alkylated with alkyl halides in the presence of a base to form the corresponding ethers and esters.

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-methylazetidin-3-one, using various oxidizing agents such as Swern oxidation or Dess-Martin periodinane.

-

Salt Formation: As a tertiary amine, 1-Methylazetidin-3-ol readily forms salts with acids.[1] This can be advantageous for purification or to improve the compound's solubility and handling properties. The hydrochloride salt is a common form in which this compound is supplied.[3]

-

Ring-Opening Reactions: While more stable than the corresponding aziridine, the strained azetidine ring can undergo ring-opening reactions under certain conditions, particularly with strong nucleophiles or under acidic conditions.

Utility in Organic Synthesis

1-Methylazetidin-3-ol serves as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its bifunctional nature allows for diverse derivatization at both the nitrogen and oxygen atoms, enabling the exploration of structure-activity relationships in drug discovery programs. The rigid azetidine scaffold can impart favorable conformational constraints on a molecule, which can be beneficial for binding to biological targets.

Spectroscopic Characterization

While experimental spectra for 1-Methylazetidin-3-ol are not readily found in public databases, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group, a multiplet for the methine proton attached to the hydroxyl group, and multiplets for the diastereotopic methylene protons of the azetidine ring. The hydroxyl proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals corresponding to the N-methyl carbon, the two methylene carbons of the ring, and the methine carbon bearing the hydroxyl group.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol, and C-H stretching absorptions below 3000 cm⁻¹.

-

Mass Spectrometry: The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak at m/z 87, with fragmentation patterns corresponding to the loss of a methyl group, a hydroxyl group, or other fragments characteristic of the azetidine ring.

Biological and Medicinal Chemistry Relevance

Azetidine-containing compounds have shown a wide range of biological activities, and 1-Methylazetidin-3-ol is a key starting material for the synthesis of such molecules. The azetidine ring is considered a "bioisostere" of other common functionalities and can be used to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

There is evidence to suggest that azetidine derivatives may possess neuroprotective, anti-inflammatory, and analgesic properties.[1] While specific quantitative biological data for 1-Methylazetidin-3-ol is scarce in the literature, its role as a precursor to pharmaceutically active compounds is well-established. It is used in the synthesis of intermediates for drugs targeting neurological disorders.[1]

Safety and Handling

1-Methylazetidin-3-ol is classified as an irritant. The following GHS hazard statements apply:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is essential to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

1-Methylazetidin-3-ol is a valuable and versatile building block in modern organic and medicinal chemistry. Its unique structural and electronic properties, stemming from the strained azetidine ring and the presence of both amino and hydroxyl functionalities, make it an attractive scaffold for the development of novel therapeutic agents. While a comprehensive set of experimentally determined physical and spectral data is not widely available, this guide provides a solid foundation of its known properties, synthetic approaches, and potential applications. As the interest in three-dimensional molecular scaffolds continues to grow in drug discovery, the importance of compounds like 1-Methylazetidin-3-ol is likely to increase.

References

-

PubChem. 1-Methylazetidin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2012). Method for preparing azetidine derivatives.

-

PubMed Central. (2015, August 19). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Retrieved from [Link]

-

PubMed Central. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Retrieved from [Link]

-

Morressier. (2019, August 29). Synthesis of novel 3,3-disubstituted azetidines for medicinal chemistry: Divergent catalytic functionalization of 3-aryl-3-azetidinols. Retrieved from [Link]

-

PubChem. 1-Methylazetidin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 1-Methylazetidin-3-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylazetidin-3-ol, a small, four-membered nitrogenous heterocycle, represents a critical structural motif and versatile building block in modern medicinal chemistry.[1] Its strained azetidine ring system imparts unique conformational constraints and physicochemical properties, making it a highly sought-after scaffold in the design of novel therapeutics, particularly those targeting the central nervous system.[1] Despite its apparent simplicity, the synthesis of this compound is non-trivial, governed by the inherent ring strain of the azetidine core, which necessitates carefully controlled reaction conditions to achieve efficient cyclization and avoid undesirable side reactions.[2] This guide provides an in-depth analysis of the principal synthetic strategies for 1-Methylazetidin-3-ol, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind key procedural choices to empower researchers in their synthetic endeavors.

Strategic Overview: The Challenge of the Four-Membered Ring

The construction of the azetidine ring is the central challenge in synthesizing 1-Methylazetidin-3-ol. The primary strategy involves intramolecular cyclization of a linear precursor containing an amine nucleophile and a suitable leaving group separated by a three-carbon chain. The success of this ring-closing step hinges on favoring the desired intramolecular SN2 reaction over competing intermolecular polymerization or elimination pathways. The most prevalent and industrially viable methods begin with readily available, inexpensive three-carbon electrophiles like epichlorohydrin or glycidol.

Primary Synthesis Route: The Epichlorohydrin Pathway

This is arguably the most common and scalable approach, leveraging the dual reactivity of epichlorohydrin. The synthesis proceeds via a two-step, one-pot sequence involving epoxide opening followed by base-mediated intramolecular cyclization.

Mechanistic Rationale

The reaction begins with the nucleophilic attack of methylamine on one of the carbon atoms of the oxirane ring in epichlorohydrin. This ring-opening is regioselective, with the amine preferentially attacking the less-hindered terminal carbon, yielding the key intermediate, 1-chloro-3-(methylamino)propan-2-ol. In the second stage, the addition of a base deprotonates the secondary amine, enhancing its nucleophilicity. This internal nucleophile then displaces the primary chloride via an intramolecular SN2 reaction to form the strained four-membered azetidine ring.

Caption: Reaction workflow for the epichlorohydrin route.

Field-Proven Experimental Protocol

-

Objective: To synthesize 1-Methylazetidin-3-ol from epichlorohydrin and aqueous methylamine.

-

Materials:

-

Epichlorohydrin (1.0 eq)

-

Aqueous Methylamine (40% w/w, ~2.5-3.0 eq)

-

Sodium Hydroxide (1.1 eq)

-

Methanol or Water (as solvent)

-

Toluene or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

-

-

Step-by-Step Methodology:

-

Epoxide Opening: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, charge the aqueous methylamine solution. Cool the flask in an ice-water bath to 0-5 °C.

-

Add epichlorohydrin dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Causality Note: This slow, chilled addition is critical to control the exotherm of the epoxide ring-opening and to minimize the formation of dimeric and polymeric byproducts.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours to ensure complete formation of the 1-chloro-3-(methylamino)propan-2-ol intermediate.

-

Cyclization: Cool the mixture again to 0-5 °C. Prepare a solution of sodium hydroxide in a minimal amount of water and add it dropwise to the reaction mixture, maintaining the temperature below 15 °C.

-

Once the base addition is complete, heat the reaction mixture to reflux (typically 60-80 °C depending on the solvent) for 4-6 hours.[3] Causality Note: Heating provides the necessary activation energy for the intramolecular SN2 cyclization, which can be sluggish at room temperature due to the strain of the forming four-membered ring.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Saturate the aqueous phase with sodium chloride to reduce the solubility of the product.

-

Extract the product into a suitable organic solvent (e.g., dichloromethane or toluene) multiple times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 1-Methylazetidin-3-ol is typically a yellow to brown oil and can be purified by vacuum distillation to afford a colorless to pale yellow liquid.

-

Alternative Strategy: The Glycidol Pathway

An analogous route employs glycidol as the starting C3 synthon. While structurally similar to the epichlorohydrin route, this pathway requires an additional chemical step to convert the primary hydroxyl group into a suitable leaving group for cyclization.

Mechanistic Rationale

The synthesis begins identically to the epichlorohydrin route in its first step: the nucleophilic ring-opening of the glycidol epoxide by methylamine to afford 3-(methylamino)propane-1,2-diol. Because the hydroxyl group is a poor leaving group, it must be "activated." This is typically achieved by converting the primary hydroxyl into a sulfonate ester (e.g., mesylate or tosylate) or a halide. With the leaving group installed, a base is used to deprotonate the amine, which then effects the intramolecular ring closure.

Caption: Key transformations in the glycidol synthesis route.

Representative Experimental Protocol

-

Objective: To synthesize 1-Methylazetidin-3-ol from glycidol.

-

Materials:

-

Glycidol (1.0 eq)

-

Aqueous Methylamine (40% w/w, ~2.5 eq)

-

Methanesulfonyl Chloride (MsCl, 1.1 eq)

-

Triethylamine or other non-nucleophilic base (~2.5 eq)

-

Sodium Hydroxide (for cyclization)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

-

Step-by-Step Methodology:

-

Diol Formation: React glycidol with aqueous methylamine following the same procedure as for epichlorohydrin (Step 1-3 in Protocol 2.2) to form 3-(methylamino)propane-1,2-diol. The product can be isolated by removing water under vacuum.

-

Hydroxyl Activation: Dissolve the crude diol in an anhydrous solvent like DCM. Cool the solution to 0 °C. Add triethylamine (2.5 eq).

-

Slowly add methanesulfonyl chloride (1.1 eq) dropwise. Causality Note: The reaction is highly exothermic and generates HCl, which is neutralized by the triethylamine. The second equivalent of base is to deprotonate the ammonium salt formed on the methylamino group. Selective mesylation of the primary alcohol over the secondary alcohol is generally achieved due to sterics.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.

-

Cyclization: Cool the mixture and add a solution of sodium hydroxide. Heat the mixture to reflux for 4-6 hours to drive the cyclization.

-

Work-up and Purification: Follow the same work-up and purification procedure as described in the epichlorohydrin method (Steps 6-9 in Protocol 2.2).

-

Comparative Analysis of Primary Synthesis Routes

| Method | Key Starting Materials | Typical Yield (%) | Advantages | Disadvantages/Challenges | Scalability |

| Epichlorohydrin Route | Epichlorohydrin, Methylamine | 60-80%[4] | Fewer steps (often one-pot); Uses inexpensive, bulk starting materials. | Epichlorohydrin is a potent carcinogen requiring careful handling; Reaction can generate polymeric byproducts. | Excellent; widely used in industrial production.[4][5] |

| Glycidol Route | Glycidol, Methylamine, Mesyl Chloride | 50-70% | Avoids the use of highly toxic epichlorohydrin. | Requires an additional activation step; Higher cost of starting materials and reagents. | Good; suitable for lab and pilot-plant scale. |

Conclusion and Future Outlook

The synthesis of 1-Methylazetidin-3-ol is a well-established process, with the epichlorohydrin route remaining the dominant choice for large-scale production due to its economic advantages and high efficiency.[4] The glycidol pathway offers a viable, albeit more costly, alternative with a more favorable safety profile. For drug development professionals and researchers, the choice between these methods will depend on the scale of the synthesis, available resources, and safety infrastructure.

Future research in this area will likely focus on developing greener, more atom-economical synthetic methods. This could include catalytic approaches that avoid stoichiometric activating agents and bases, or novel ring-forming strategies such as C-H amination or photocatalytic methods that can construct the strained azetidine core under milder conditions.[2] As the demand for complex molecular scaffolds in drug discovery continues to grow, robust and innovative methods for producing key building blocks like 1-Methylazetidin-3-ol will remain an area of critical importance.

References

- Smolecule. (2023, September 14). Buy 1-Methylazetidin-3-ol | 111043-48-2.

- Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.

- ResearchGate. (2025, October 7). A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine.

- Maag, H., et al. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals.

- ResearchGate. (n.d.).

- Salgado, A., Dejaegher, Y., Verniest, G., & De Kimpe, N. (2003, March). Synthesis of 1-Alkyl-2-methylazetidin-3-ones and 1-Alkyl-2-methylazetidin-3-ols. Tetrahedron.

- Rossi, S., & Gevorgyan, V. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- ChemicalBook. (n.d.). 1-N-Boc-3-hydroxyazetidine synthesis.

- Supporting Information for Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). (n.d.).

- Google Patents. (n.d.). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.

- ResearchGate. (2025, August 7).

- ResearchGate. (2025, August 7).

- Zhu, J., et al. (2019, October 31).

Sources

An In-depth Technical Guide to 1-Methylazetidin-3-ol: A Key Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 1-Methylazetidin-3-ol, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, synthesis, and critical applications, underscoring its role as a versatile building block in the design of novel therapeutics.

Introduction: The Significance of the Azetidine Scaffold

In the landscape of medicinal chemistry, small, strained ring systems have emerged as powerful tools for optimizing drug candidates. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of properties. Its inherent ring strain (approx. 25.4 kcal/mol) and sp³-rich, three-dimensional character provide a rigid scaffold that can enhance key pharmacokinetic properties such as solubility and metabolic stability.[1][2] This makes azetidine-containing molecules highly attractive for designing bioactive compounds with improved receptor selectivity and overall drug profiles.[1][3]

1-Methylazetidin-3-ol (CAS No: 111043-48-2) is a prime example of a functionalized azetidine. It incorporates a tertiary amine and a secondary alcohol into this strained ring system, presenting multiple reaction sites for synthetic elaboration.[4] Its unique structural features make it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system.[4][5]

Molecular Structure and Physicochemical Properties

The molecular structure of 1-Methylazetidin-3-ol consists of a central four-membered azetidine ring. A methyl group is attached to the nitrogen atom at position 1, and a hydroxyl group is located at position 3.[4]

Molecular Formula: C₄H₉NO[6]

IUPAC Name: 1-methylazetidin-3-ol[6]

Structure:

Figure 1: 2D Structure of 1-Methylazetidin-3-ol

The combination of the rigid, strained ring, the basic nitrogen, and the polar hydroxyl group dictates its chemical behavior and physical properties. The hydroxyl group allows it to act as a hydrogen bond donor and acceptor, influencing its solubility in polar solvents, while the tertiary amine provides a basic center.[4]

Table 1: Physicochemical Properties of 1-Methylazetidin-3-ol

| Property | Value | Source |

| Molecular Weight | 87.12 g/mol | [4][6] |

| Molecular Formula | C₄H₉NO | [4][6] |

| CAS Number | 111043-48-2 | [4][6] |

| XLogP3-AA | -0.6 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 0 | [6] |

| Topological Polar Surface Area | 23.5 Ų | [6] |

| Canonical SMILES | CN1CC(C1)O | [4][6] |

| InChI Key | IJVQAJHYYRVZNE-UHFFFAOYSA-N | [4][6] |

Synthesis and Reactivity

The synthesis of substituted azetidinols is a critical process for their application in drug discovery. While several methods exist, a common and reliable approach involves the reaction of an N-substituted amine with an epihalohydrin (such as epichlorohydrin), followed by an intramolecular cyclization.

Representative Synthesis Protocol

This protocol describes a general, two-step synthesis of an N-alkyl-azetidin-3-ol, which is directly applicable for producing 1-Methylazetidin-3-ol by using methylamine as the starting material.

Step 1: Nucleophilic Ring-Opening of Epichlorohydrin Methylamine is reacted with epichlorohydrin. The amine acts as a nucleophile, attacking one of the epoxide carbons. This reaction is typically performed at low temperatures to control selectivity and prevent side reactions. The choice of a protic solvent like methanol or water facilitates the reaction. This step yields an intermediate amino-alcohol, 1-(methylamino)-3-chloropropan-2-ol.

Step 2: Intramolecular Cyclization The intermediate amino-alcohol is treated with a base, such as sodium hydroxide. The base deprotonates the hydroxyl group, forming an alkoxide. This alkoxide then undergoes an intramolecular Williamson ether synthesis-type reaction, displacing the chloride on the adjacent carbon to form the strained four-membered azetidine ring. This cyclization is often driven by heating the reaction mixture.

Causality and Experimental Rationale:

-

Low Temperature (Step 1): Using a low temperature minimizes the potential for the amine to react with the product or for the epoxide to polymerize, ensuring a higher yield of the desired amino-alcohol intermediate.

-

Strong Base (Step 2): A strong base like NaOH is required to deprotonate the secondary alcohol, creating a potent nucleophile (the alkoxide) necessary for the intramolecular cyclization to proceed efficiently.

-

Heating (Step 2): Providing thermal energy helps overcome the activation energy associated with forming the strained four-membered ring.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 1-Methylazetidin-3-ol.

Chemical Reactivity

The reactivity of 1-Methylazetidin-3-ol is dominated by its two functional groups:

-

Hydroxyl Group: Can act as a nucleophile in substitution reactions with various electrophiles or be oxidized to the corresponding ketone (1-methylazetidin-3-one).[4]

-

Tertiary Amine: As a base, it readily reacts with acids to form salts, a property often used to improve the compound's solubility and handling characteristics.[4][7]

Applications in Drug Development

The azetidine scaffold is a privileged motif in medicinal chemistry, appearing in several FDA-approved drugs like baricitinib (an anti-inflammatory) and cobimetinib (an anticancer agent).[1] 1-Methylazetidin-3-ol serves as an invaluable building block for accessing novel chemical space.

-

Scaffold for Bioactive Molecules: Its rigid structure helps lock attached pharmacophores into specific conformations, which can lead to higher binding affinity and selectivity for biological targets.[1]

-

Improved Pharmacokinetics: The sp³-rich nature of the azetidine ring often leads to improved solubility and reduced metabolic liability compared to flat, aromatic systems, which are key goals in drug optimization.[1][3]

-

Neurological and CNS Applications: As a cyclic amine derivative, it serves as an intermediate for compounds targeting neurological disorders.[4] Studies on similar structures suggest potential neuroprotective, anti-inflammatory, and analgesic properties.[4]

Role in the Drug Discovery Pipeline

1-Methylazetidin-3-ol is typically introduced during the lead optimization phase of drug discovery. A starting "hit" compound identified from a high-throughput screen may be modified with this scaffold to improve its drug-like properties.

Caption: Use of scaffolds in the drug discovery process.

Spectroscopic Characterization

For a researcher synthesizing or using 1-Methylazetidin-3-ol, proper analytical characterization is crucial. The expected spectral features are as follows:

-

¹H NMR: One would expect to see a singlet for the N-CH₃ protons, multiplets for the non-equivalent CH₂ protons of the azetidine ring, and a multiplet for the CH-OH proton. The exact chemical shifts would depend on the solvent used.

-

¹³C NMR: The spectrum would show four distinct carbon signals: one for the N-CH₃ carbon, two for the ring CH₂ carbons, and one for the CH-OH carbon.

-

IR Spectroscopy: A key feature would be a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol. C-H stretching bands would appear below 3000 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 87.[8]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-Methylazetidin-3-ol is associated with the following hazards:

-

Causes skin irritation (H315).[6]

-

Causes serious eye irritation (H319).[6]

-

May cause respiratory irritation (H335).[6]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

1-Methylazetidin-3-ol is more than just a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its unique combination of a strained, rigid ring system with versatile functional handles provides a powerful platform for developing next-generation therapeutics. By conferring favorable pharmacokinetic properties and enabling precise three-dimensional orientation of pharmacophores, this small molecule continues to play a significant role in the ongoing quest for safer and more effective drugs.

References

-

Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13813927, 1-Methylazetidin-3-ol. Retrieved January 8, 2026, from [Link].

-

Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

-

Singh, R. P., & Kaur, M. (2021, June 29). Azetidines of pharmacological interest. Archiv der Pharmazie. Available at: [Link]

-

ACS Publications. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

- Google Patents. (n.d.). US8207355B2 - Method for preparing azetidine derivatives.

- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.

-

ResearchGate. (2025, August 7). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. Retrieved January 8, 2026, from [Link]

-

The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR). YouTube. Available at: [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Buy 1-Methylazetidin-3-ol | 111043-48-2 [smolecule.com]

- 5. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Methylazetidin-3-ol | C4H9NO | CID 13813927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Methylazetidin-3-ol hydrochloride | CymitQuimica [cymitquimica.com]

- 8. US8207355B2 - Method for preparing azetidine derivatives - Google Patents [patents.google.com]

IUPAC name for 1-Methylazetidin-3-ol

An In-Depth Technical Guide to 1-Methylazetidin-3-ol: A Versatile Scaffold in Modern Drug Discovery

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry for its unique structural and physicochemical properties.[1] Its inherent ring strain and three-dimensional character offer a compelling alternative to more common saturated heterocycles, providing a scaffold that can enhance metabolic stability, solubility, and receptor binding affinity.[1] This guide focuses on 1-Methylazetidin-3-ol, a key derivative that serves as a versatile building block in the synthesis of complex pharmaceutical agents. We will explore its fundamental properties, synthesis, analytical characterization, and applications, providing researchers and drug development professionals with a comprehensive technical overview.

The Azetidine Scaffold: A Primer for Medicinal Chemists

The value of azetidines in drug design stems from their distinct characteristics compared to more flexible or planar ring systems. The high sp³-character and conformational rigidity imparted by the four-membered ring can lead to improved pharmacokinetic profiles.[1] This structural feature makes azetidine-containing compounds highly attractive for designing molecules with enhanced biological activity and better drug-like properties.[1] 1-Methylazetidin-3-ol exemplifies this potential, combining the rigid azetidine core with strategically placed functional groups—a tertiary amine and a secondary alcohol—that allow for diverse chemical modifications.

Core Profile of 1-Methylazetidin-3-ol

Chemical Identity and Structure

1-Methylazetidin-3-ol is a cyclic amine characterized by a four-membered azetidine ring functionalized with a methyl group on the nitrogen atom and a hydroxyl group at the 3-position.[2]

-

IUPAC Name : 1-methylazetidin-3-ol[3]

Physicochemical Properties

The molecule's properties are dictated by its functional groups and strained ring structure. The hydroxyl group allows it to act as a hydrogen bond donor and acceptor, influencing its solubility in polar solvents.[2] The tertiary amine is basic, allowing for salt formation which can improve solubility and handling.[2] The rigidity of the azetidine ring affects its reactivity and how it interacts with biological targets.[2]

| Property | Value | Source |

| Molecular Weight | 87.12 g/mol | PubChem[3] |

| XLogP3-AA (LogP) | -0.6 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 0 | PubChem[3] |

| Exact Mass | 87.068413911 Da | PubChem[3] |

| Topological Polar Surface Area | 23.5 Ų | PubChem[3] |

Synthesis and Characterization

Synthetic Strategies

The synthesis of azetidine rings is a non-trivial task due to their inherent ring strain.[4] Common methods for preparing 1-methylazetidin-3-ol include:

-

Intramolecular Cyclization : A widely used approach involves the cyclization of a 1,3-difunctionalized precursor, such as an N-methylated 3-amino-1,2-propanediol derivative. The hydroxyl group is converted into a good leaving group (e.g., a tosylate), which is then displaced by the amine to form the four-membered ring.[5]

-

Reduction of Azetidinones : Starting from a corresponding 1-methylazetidin-3-one, the ketone can be reduced using standard reducing agents like sodium borohydride to yield the desired alcohol.[2]

-

Direct Amination : While less common for this specific structure, direct amination of suitable alkyl halides can also be employed under controlled conditions.[2]

Caption: General workflow for synthesizing 1-Methylazetidin-3-ol.

Experimental Protocol: Synthesis via Cyclization

This protocol is a representative example based on established chemical principles for azetidine synthesis.

Step 1: N-Methylation of 3-amino-1,2-propanediol

-

Dissolve 3-amino-1,2-propanediol in a suitable solvent like methanol.

-

Add a slight excess of methyl iodide (MeI) and a base (e.g., potassium carbonate) to the solution.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Work up the reaction to isolate the N-methylated aminodiol intermediate.

Step 2: Chemoselective Tosylation

-

Dissolve the N-methylated aminodiol in a pyridine/toluene mixture and cool to -15°C.[5]

-

Slowly add one equivalent of p-toluenesulfonyl chloride (TsCl). The primary alcohol will be preferentially tosylated over the secondary one.[5]

-

Allow the reaction to warm to room temperature and stir for several hours.[5]

Step 3: Intramolecular Cyclization

-

Without isolating the tosylated intermediate, add a strong base such as sodium hydride (NaH) or sodium hydroxide (NaOH) to the reaction mixture.

-

Heat the mixture (e.g., to 80°C in toluene) to promote the intramolecular nucleophilic substitution, where the amine displaces the tosylate group to form the azetidine ring.[5]

-

After the reaction is complete, quench carefully, and perform an aqueous workup.

-

Purify the crude product via distillation or column chromatography to yield pure 1-methylazetidin-3-ol.

Analytical Characterization

Confirming the identity and purity of 1-methylazetidin-3-ol is crucial. The following spectroscopic methods are standard:

-

¹H NMR : The proton NMR spectrum will show characteristic signals for the methyl group (a singlet), the methine proton adjacent to the hydroxyl group, and the diastereotopic protons of the two CH₂ groups in the ring.[5]

-

¹³C NMR : The carbon spectrum will display four distinct signals corresponding to the N-methyl carbon, the two methylene carbons in the ring, and the carbon bearing the hydroxyl group.

-

IR Spectroscopy : An infrared spectrum will show a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch of the alcohol.[5] C-N and C-O stretching bands will also be present.

-

Mass Spectrometry : Mass analysis will confirm the molecular weight, with the molecular ion peak (M+) appearing at m/z 87, or the protonated molecule (M+H)⁺ at m/z 88.[5]

Applications in Drug Discovery

1-Methylazetidin-3-ol is not typically a final drug product but rather a critical intermediate and structural motif. Its utility lies in its ability to serve as a rigid scaffold for building more complex molecules.

Caption: Role of the 1-Methylazetidin-3-ol scaffold in drug design.

Scaffold for Bioactive Molecules

The azetidine ring is often used as a bioisosteric replacement for other groups (e.g., piperidine, pyrrolidine, or even acyclic fragments) to improve a compound's properties. The rigid structure of 1-methylazetidin-3-ol can lock a molecule into a specific conformation, which may lead to higher binding affinity and selectivity for its biological target.[1]

Therapeutic Potential

Derivatives of 1-methylazetidin-3-ol are being explored for a range of therapeutic applications:

-

Neurological Disorders : This scaffold is a key building block for compounds targeting the central nervous system (CNS).[2] Studies suggest that its derivatives may interact with neurotransmitter systems, and it has been investigated for potential neuroprotective properties.[2]

-

Anti-inflammatory and Analgesic Effects : Research on structurally similar compounds indicates potential for developing new anti-inflammatory and pain-relieving drugs.[2]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of 1-methylazetidin-3-ol is essential for laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS), 1-methylazetidin-3-ol is classified with the following hazards:

-

H315 : Causes skin irritation[3]

-

H319 : Causes serious eye irritation[3]

-

H335 : May cause respiratory irritation[3]

The signal word is "Warning".[3]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7]

-

Personal Protective Equipment :

-

Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Keep away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

1-Methylazetidin-3-ol is a valuable and versatile building block in modern medicinal chemistry. Its unique combination of a strained, rigid azetidine ring with strategically placed functional groups provides a powerful scaffold for the development of novel therapeutics. By conferring favorable pharmacokinetic properties such as metabolic stability and solubility, this compound enables the synthesis of drug candidates with enhanced efficacy and safety profiles. A thorough understanding of its synthesis, properties, and handling is essential for any researcher aiming to leverage its potential in the pursuit of new medicines.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13813927, 1-Methylazetidin-3-ol. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (n.d.). MSDS of 1-Methylazetidin-3-one hydrochloride. [Link]

-

LookChem. (n.d.). 1-(1-Methylethyl)azetidin-3-ol Safety Data Sheets(SDS). [Link]

- Al'perovich, M. A., & Ushakova, T. N. (1982). Synthesis of 1-Alkyl-2-methylazetidin-3-ones and 1-Alkyl-2-methylazetidin-3-ols. Chemistry of Heterocyclic Compounds, 18, 509–511.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22967002, 1,3-Dimethylazetidin-3-ol. Retrieved from [Link]

- Almirante, N., & Cereda, E. (2012). Method for preparing azetidine derivatives. U.S.

-

Aladdin Scientific. (n.d.). 1-methylazetidin-3-ol hydrochloride, min 97%, 100 mg. [Link]

- Ye, L., Cui, L., Zhang, G., & Zhang, L. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.

- Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430.

- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Published online January 5, 2026.

-

The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy 1-Methylazetidin-3-ol | 111043-48-2 [smolecule.com]

- 3. 1-Methylazetidin-3-ol | C4H9NO | CID 13813927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US8207355B2 - Method for preparing azetidine derivatives - Google Patents [patents.google.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 1-(1-Methylethyl)azetidin-3-ol Safety Data Sheets(SDS) lookchem [lookchem.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Methylazetidin-3-ol (CAS 111043-48-2): Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that impart favorable physicochemical and pharmacokinetic properties is relentless. Among these, the azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a valuable building block.[1] Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance metabolic stability, improve aqueous solubility, and provide novel vectors for exploring chemical space.[1] This guide focuses on a key derivative, 1-Methylazetidin-3-ol (CAS 111043-48-2), a versatile intermediate poised for the synthesis of complex, biologically active molecules. While not typically an active pharmaceutical ingredient itself, its strategic importance lies in its utility as a precursor for a range of therapeutic candidates, particularly those targeting the central nervous system.

Physicochemical Properties of 1-Methylazetidin-3-ol

1-Methylazetidin-3-ol is a cyclic amine alcohol whose structural features—a tertiary amine within a strained four-membered ring and a secondary alcohol—dictate its reactivity and handling. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (nitrogen and oxygen) influences its solubility in polar solvents.

| Property | Value | Source(s) |

| CAS Number | 111043-48-2 | [2][3] |

| Molecular Formula | C₄H₉NO | [2] |

| Molecular Weight | 87.12 g/mol | [2] |

| IUPAC Name | 1-methylazetidin-3-ol | [2] |

| Boiling Point | 116 °C | ChemicalBook |

| Density | 1.102 g/cm³ | ChemicalBook |

| Flash Point | 51 °C | ChemicalBook |

| SMILES | CN1CC(C1)O | [2] |

| InChI Key | IJVQAJHYYRVZNE-UHFFFAOYSA-N | [2] |

Synthetic Utility and a Representative Experimental Protocol

The primary application of 1-Methylazetidin-3-ol is as a synthetic intermediate. The hydroxyl group serves as a versatile handle for introducing a wide array of functionalities through esterification, etherification, or Mitsunobu reactions. The tertiary amine, while relatively unreactive due to steric hindrance, can influence the overall basicity and pharmacokinetic profile of the final compound.

A common synthetic transformation involving 1-Methylazetidin-3-ol is the Williamson ether synthesis to append a side chain, a crucial step in the preparation of many bioactive molecules, including potential muscarinic receptor modulators.

Experimental Protocol: Synthesis of 3-(Benzyloxy)-1-methylazetidine

This protocol describes a representative etherification of 1-Methylazetidin-3-ol. The causality behind these steps lies in the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide on the incoming electrophile.

Materials:

-

1-Methylazetidin-3-ol (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Benzyl bromide (1.1 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon atmosphere setup.

Procedure:

-

Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add a 60% dispersion of sodium hydride (1.2 eq) and wash with anhydrous THF to remove the mineral oil.

-

Deprotonation: Add fresh anhydrous THF to the flask to create a slurry. Cool the mixture to 0 °C in an ice bath. Dissolve 1-Methylazetidin-3-ol (1.0 eq) in anhydrous THF and add it dropwise to the NaH slurry via a dropping funnel over 20-30 minutes. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 eq) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Caption: A generalized workflow for the synthesis of an ether from 1-Methylazetidin-3-ol.

Application in Drug Discovery: A Scaffold for Muscarinic Receptor Modulators

The azetidine core of 1-Methylazetidin-3-ol is of particular interest in the development of ligands for muscarinic acetylcholine receptors (mAChRs).[4][5] These G protein-coupled receptors (GPCRs) are classified into five subtypes (M1-M5) and are widely expressed in the central and peripheral nervous systems.[4][6] They play crucial roles in cognitive function, motor control, and autonomic regulation.[5][6]

Dysregulation of muscarinic signaling is implicated in several neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[6][7] Consequently, the development of subtype-selective muscarinic receptor agonists and antagonists is a major therapeutic goal. For instance, selective activation of the M1 and M4 receptors is considered a promising strategy for improving cognitive deficits and treating psychosis.[1][7]

The rigid, three-dimensional structure of the azetidine ring can be exploited to orient pharmacophoric elements in a precise manner, enabling selective interactions with the binding pockets of specific mAChR subtypes. 1-Methylazetidin-3-ol serves as a valuable starting point for creating libraries of potential muscarinic modulators by derivatizing the hydroxyl group to introduce moieties that can interact with key residues in the receptor binding site.

Muscarinic Receptor Signaling Pathway

The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC). In contrast, the M2 and M4 subtypes couple to Gi/o proteins, inhibiting adenylyl cyclase, which decreases cyclic AMP (cAMP) levels and modulates ion channel activity.[4][6]

Caption: Signaling pathways for Gq-coupled (M1, M3, M5) and Gi-coupled (M2, M4) muscarinic receptors.

Suppliers of 1-Methylazetidin-3-ol

A variety of chemical suppliers offer 1-Methylazetidin-3-ol and its hydrochloride salt for research and development purposes. The following table provides a non-exhaustive list of potential suppliers.

| Supplier | Product Name | CAS Number | Notes |

| Apollo Scientific | 1-Methylazetidin-3-ol | 111043-48-2 | Available in various quantities.[8] |

| CymitQuimica | 1-Methylazetidin-3-ol hydrochloride | 26687-49-0 | Offered by Fluorochem brand.[9] |

| Chemsrc | 1-Methyl-3-Azetidinol | 111043-48-2 | Platform listing multiple suppliers.[2] |

| ChemicalBook | 1-METHYL-3-AZETIDINOL | 111043-48-2 | Provides properties and supplier links.[10] |

| Jilin Haofei | 1-METHYLAZETIDIN-3-OL | 111043-48-2 | Import and export supplier.[9] |

| Skyrun Industrial Co. | 1-Methylazetidin-3-ol | 111043-48-2 | Listed on ChemBuyersGuide.[8] |

Conclusion

1-Methylazetidin-3-ol (CAS 111043-48-2) represents a strategically important building block for drug discovery and development. Its compact, rigid azetidine core and versatile hydroxyl functionality make it an ideal starting point for the synthesis of novel therapeutic agents, particularly those designed to modulate the activity of muscarinic acetylcholine receptors. A thorough understanding of its properties, reactivity, and potential applications allows researchers to leverage this valuable intermediate in the creation of next-generation therapeutics for challenging neurological and psychiatric disorders.

References

-

Jilin haofei import and.... (n.d.). 1-methylazetidin-3-ol cas no.111043-48-2. Retrieved from [Link]

-

Skyrun Industrial Co.Limited. (n.d.). Skyrun Industrial Co.Limited (Page 43). ChemBuyersGuide.com, Inc. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methylazetidin-3-ol. PubChem. Retrieved from [Link]

-

Chemsrc. (n.d.). 1-Methyl-3-Azetidinol | CAS#:111043-48-2. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylazetidin-3-ol | C4H9NO | CID 13813927. National Institutes of Health. Retrieved from [Link]

-

MDPI. (n.d.). Muscarinic Receptor Agonists and Antagonists. Retrieved from [Link]

-

Lewis, L. M., et al. (2008). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Bioorganic & Medicinal Chemistry Letters, 18(3), 885-890. Retrieved from [Link]

-

Langer, T., et al. (2017). Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor. ACS Medicinal Chemistry Letters, 8(7), 773-778. Retrieved from [Link]

- Google Patents. (n.d.). US8080663B2 - Process for the preparation of 2-methylspiro(1,3-oxathiolane-5,3′)quiniclidine.

-

Bridges, T. M., et al. (2008). Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia. Proceedings of the National Academy of Sciences, 105(31), 10977-10982. Retrieved from [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link]

-

Conn, P. J., et al. (2009). Subtype-selective allosteric modulators of muscarinic receptors for the treatment of CNS disorders. Trends in Pharmacological Sciences, 30(3), 148-155. Retrieved from [Link]

Sources

- 1. Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Methylazetidin-3-ol | C4H9NO | CID 13813927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design and synthesis of m1-selective muscarinic agonists: (R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017), a functionally m1-selective muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muscarinic Receptor Agonists and Antagonists | MDPI [mdpi.com]

- 5. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Subtype-selective allosteric modulators of muscarinic receptors for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 111043-48-2 Cas No. | 1-Methylazetidin-3-ol | Apollo [store.apolloscientific.co.uk]

- 9. 1-Methylazetidin-3-ol hydrochloride | CymitQuimica [cymitquimica.com]

- 10. calpaclab.com [calpaclab.com]

The Enduring Allure of a Strained Ring: A Technical Guide to the Discovery and History of Azetidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry. Its unique conformational constraints and physicochemical properties, stemming from inherent ring strain, offer drug designers a powerful tool to modulate potency, selectivity, metabolic stability, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive journey through the discovery and historical evolution of azetidine chemistry. We will explore the seminal moments of its initial synthesis, the key milestones that defined its synthetic accessibility, and the innovative strategies that continue to expand its chemical space. From the early struggles with low yields and limited substitution patterns to the sophisticated catalytic and photochemical methods of today, this guide will illuminate the causal relationships behind experimental choices and the logic that has driven the field forward. By understanding the historical context and the evolution of synthetic methodologies, researchers and drug development professionals can better appreciate the versatility of the azetidine scaffold and leverage its full potential in the creation of next-generation therapeutics.

The Dawn of the Four-Membered Aza-Ring: Early Syntheses and Foundational Discoveries

The story of azetidine is intrinsically linked to the broader exploration of small-ring heterocycles in the late 19th century. While the exact first synthesis of the unsubstituted parent azetidine, also known as trimethylene imine, is a subject of some historical debate, the seminal work of German chemists S. Gabriel and J. Weiner in 1888 is widely recognized as a pivotal moment in the history of four-membered nitrogen heterocycles. Their research, focused on the derivatives of propylamine, inadvertently laid the groundwork for the synthesis of what would later be classified as azetidin-2-ones, or β-lactams[1].

Contemporaneously, in the same year, Albert Ladenburg is credited with the first synthesis of the parent, unsubstituted azetidine. These early endeavors were fraught with challenges, primarily due to the high ring strain of the four-membered system, which made its formation energetically unfavorable and the resulting ring prone to cleavage.

A significant breakthrough in the synthesis of a key azetidine derivative, the β-lactam, came in 1907 with Hermann Staudinger's discovery of the [2+2] cycloaddition between a ketene and an imine. This reaction, now famously known as the Staudinger synthesis, provided the first general and reliable method for constructing the β-lactam ring, a structural motif that would later be identified as the core of penicillin and other vital antibiotics[2][3][4]. The Staudinger synthesis was a landmark achievement, not only for its synthetic utility but also for its contribution to the fundamental understanding of cycloaddition reactions.

Core Principles of Early Synthetic Efforts:

-

Intramolecular Cyclization: The earliest approaches relied on the intramolecular cyclization of γ-haloamines or related substrates. The underlying principle involves the nucleophilic attack of the amine on an electrophilic carbon three atoms away, displacing a leaving group to form the cyclic structure. However, these reactions were often plagued by low yields due to competing intermolecular reactions and the thermodynamic barrier to forming a strained four-membered ring.

-

Challenges of Ring Strain: The inherent ring strain of approximately 25.4 kcal/mol makes the azetidine ring significantly more challenging to synthesize than its five- or six-membered counterparts[5]. This strain arises from bond angle distortion and torsional strain, making the ring susceptible to opening under various conditions.

The Evolution of Synthetic Strategies: A Chronological Perspective

Following the foundational discoveries, the 20th century witnessed a gradual but steady evolution in the synthetic chemist's toolkit for constructing the azetidine ring. The development of new reagents, reaction conditions, and mechanistic understanding led to a significant expansion in the scope and efficiency of azetidine synthesis.

Mid-20th Century: Expanding the Horizons

The mid-20th century saw the emergence of photochemical methods, most notably the aza Paternò–Büchi reaction . This photochemical [2+2] cycloaddition between an imine and an alkene offered a direct route to substituted azetidines[6][7][8][9]. While the initial examples were often limited in scope and gave modest yields, this approach demonstrated the potential of using light to overcome the thermodynamic barriers associated with forming strained rings. The first successful example of an intermolecular aza Paternò–Büchi reaction was reported by Tsuge in 1968[6].

Another key development during this period was the exploration of ring expansion and contraction reactions . For instance, the rearrangement of activated aziridines, such as aziridinium salts, could be induced to expand to the corresponding azetidines. This strategy provided a pathway to azetidines from more readily accessible three-membered rings.

Late 20th and Early 21st Century: The Rise of Modern Methodologies

The latter part of the 20th century and the beginning of the 21st century marked a renaissance in azetidine synthesis, driven by the increasing recognition of its importance in medicinal chemistry. This era saw the development of highly efficient and stereoselective methods that are now workhorses in the field.

Couty's Azetidine Synthesis: A significant advancement came with the development of the Couty synthesis, which provides a reliable route to enantiopure 2-cyanoazetidines from readily available β-amino alcohols[10][11][12]. This method involves the activation of the hydroxyl group, followed by an intramolecular nucleophilic substitution. The resulting 2-cyanoazetidines are versatile intermediates that can be further elaborated.

Aggarwal's Azabicyclo[1.1.0]butane (ABB) Chemistry: More recently, the work of Varinder Aggarwal and his group has revolutionized the synthesis of functionalized azetidines through the use of highly strained 1-azabicyclo[1.1.0]butanes (ABBs)[13][14][15][16][17]. These unique building blocks undergo strain-release-driven reactions with a variety of nucleophiles and electrophiles, providing access to a wide array of substituted azetidines with excellent stereocontrol.

Key Synthetic Methodologies: A Practical Guide

This section provides a detailed overview of some of the most influential and widely used methods for the synthesis of azetidine compounds, complete with generalized experimental protocols and mechanistic insights.

The Staudinger [2+2] Cycloaddition for β-Lactam Synthesis

As a cornerstone of β-lactam chemistry, the Staudinger synthesis remains a vital tool[2][3][4][18][19].

Reaction Principle: The reaction involves the formal [2+2] cycloaddition of a ketene with an imine to form a β-lactam ring.

Generalized Experimental Protocol:

-

Imine Formation: The imine is typically pre-formed by the condensation of an aldehyde or ketone with a primary amine.

-

Ketene Generation: The ketene is usually generated in situ from an acyl chloride and a tertiary amine base (e.g., triethylamine).

-

Cycloaddition: The generated ketene reacts with the imine in a suitable aprotic solvent (e.g., dichloromethane, toluene) at temperatures ranging from 0 °C to reflux.

-

Work-up and Purification: The reaction mixture is typically washed to remove the amine hydrochloride salt, and the product is purified by crystallization or chromatography.

Causality Behind Experimental Choices: The in situ generation of the ketene is crucial as most ketenes are highly reactive and prone to polymerization. The choice of solvent and temperature can influence the reaction rate and the stereochemical outcome.

Caption: The Staudinger Synthesis of β-Lactams.

Couty's Enantioselective Azetidine Synthesis

This method provides a robust pathway to chiral 2-cyanoazetidines[10][11][12].

Reaction Principle: Intramolecular cyclization of a protected β-amino alcohol derivative.

Generalized Experimental Protocol:

-

Protection and Activation: A chiral β-amino alcohol is N-protected (e.g., with a benzyl group) and the hydroxyl group is activated, typically by conversion to a leaving group (e.g., mesylate or tosylate).

-

Cyanomethylation: The N-protected amino alcohol is then N-cyanomethylated.

-

Cyclization: Treatment with a strong base (e.g., NaH, LiHMDS) in an aprotic solvent (e.g., THF, DMF) at low temperature induces intramolecular cyclization to the 2-cyanoazetidine.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified by chromatography.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base is critical to deprotonate the nitrogen without competing in a substitution reaction. Low temperatures are often employed to control the reactivity and minimize side reactions.

Caption: Aggarwal's Strain-Release Azetidine Synthesis.

The Azetidine Motif in Medicinal Chemistry: A Paradigm of Modern Drug Design

The unique structural features of the azetidine ring have made it a privileged scaffold in contemporary drug discovery. Its incorporation into drug candidates can lead to significant improvements in their pharmacological profiles.

Key Physicochemical Properties and Their Impact:

| Property | Impact on Drug Design |

| Rigidity and Conformational Constraint | Reduces the entropic penalty of binding to a biological target, potentially increasing potency and selectivity. |

| Increased sp³ Character | Improves aqueous solubility and reduces the likelihood of metabolic oxidation compared to aromatic rings. |

| Metabolic Stability | The strained ring can be more resistant to metabolic degradation at certain positions. |

| Vectorial Exit Points | Provides well-defined vectors for the attachment of substituents to explore chemical space and optimize interactions with the target. |

Examples of FDA-Approved Drugs Containing the Azetidine Moiety:

-

Baricitinib (Olumiant®): An inhibitor of Janus kinase (JAK) used for the treatment of rheumatoid arthritis. The azetidine moiety plays a crucial role in its binding to the ATP-binding pocket of the JAK enzymes.[20][21][22][23][24]

-

Cobimetinib (Cotellic®): A MEK inhibitor used in combination with a BRAF inhibitor for the treatment of melanoma. The azetidine ring contributes to the overall shape and polarity of the molecule, influencing its pharmacokinetic properties.[13][25][26]

-

Azelnidipine (Calblock®): A dihydropyridine calcium channel blocker used as an antihypertensive agent. The azetidine group is a key component of its structure, contributing to its long-lasting therapeutic effect.[5][27][28][29]

Synthetic Approach to the Azetidine Moiety in Baricitinib:

The synthesis of the key azetidine intermediate for baricitinib often involves the construction of a 3-oxoazetidine derivative, which is then further functionalized.[21][23]

Caption: A general synthetic route to the azetidine core of Baricitinib.

Conclusion and Future Outlook

The journey of the azetidine ring from a challenging synthetic target to a valuable tool in drug discovery is a testament to the ingenuity and perseverance of synthetic chemists. The historical progression from low-yielding cyclizations to highly efficient and stereoselective modern methods has unlocked the vast potential of this small, strained heterocycle. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the demand for novel, functionalized azetidines will undoubtedly increase. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods, the exploration of new reactivity patterns of the strained ring, and the application of azetidine-containing scaffolds in the design of next-generation therapeutics targeting a wide range of diseases. The rich history of azetidine chemistry serves as both an inspiration and a guide for future innovations in this exciting and impactful field.

References

- Aggarwal, V. K., et al. (2019). Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines. Journal of the American Chemical Society, 141(11), 4573–4578.

- Staudinger, H. (1907). Zur Kenntniss der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1-2), 51-123.

-

Mastering Baricitinib Synthesis: A Comprehensive Guide to Key Intermediates by NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

- A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). BMC Chemistry, 13(1), 133.

-

Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines. (2019). Organic Chemistry Portal. Retrieved from [Link]

-

(PDF) A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). ResearchGate. Retrieved from [Link]

-

(PDF) An Efficient Synthesis of Baricitinib. (2016). ResearchGate. Retrieved from [Link]

-

Couty's azetidine synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

- Rapid access to azetidines via allylation of azabicyclo[1.1.0]butanes by dual copper/photoredox catalysis. (2025). Chemical Science, 16(1), 1-7.

- CN106045969A - Synthesis method of cobimetinib. (2016). Google Patents.

-

Synthetic route for baricitinib. (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)

- CN103509003A - Preparation method of azelnidipine. (2014). Google Patents.

- Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. (2007). Organic Reactions, 69, 1-140.

-

Synthesis and strain-release reactions of 1-azabicyclo[1.1.0]butanes: an update. (2022). Arkat USA. Retrieved from [Link]

- Synthesis of azetidines by aza Paternò–Büchi reactions. (2019). Chemical Science, 10(28), 6735–6747.

- Divergent Synthesis of 1-Azabicyclo[n.1.1]alkane Bioisosteres via Photoinduced Palladium Catalysis. (2025). Journal of the American Chemical Society.

- Strain‐Release‐Driven Friedel–Crafts Spirocyclization of Azabicyclo[1.1.0]butanes. (2021).

- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2012). Heterocycles, 84(1), 223-264.

-

Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

(PDF) Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. (2006). ResearchGate. Retrieved from [Link]

- Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. (2000). Journal of the American Chemical Society, 122(48), 12051–12052.

- US20180273506A1 - Preparation Method of Cobimetinib. (2018). Google Patents.

-

Staudinger Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Stories from Staudinger: Synthesis of Chiral β-Lactams. (2018). Sciforum. Retrieved from [Link]

- Azetidine Synthesis. (2022). Elsevier.

-

First successful example of an aza Paternò–Büchi reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Azetidines by Aza Paternò-Büchi Reactions. (2019). ResearchGate. Retrieved from [Link]

-

Development of an intermolecular aza Paternò–Büchi reaction. (n.d.). ResearchGate. Retrieved from [Link]

- CN103183663A - Preparation method for azelnidipine. (2013). Google Patents.

-

Synthesis of azetidines by aza Paternò–Büchi reactions. (2019). RSC Publishing. Retrieved from [Link]

- Synthesis of Azetidines. (2018). Progress in Chemistry, 30(8), 1047-1066.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Organic & Biomolecular Chemistry, 19(15), 3274-3286.

-

Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective-[2]Stevens Rearrangement. (2022). Journal of the American Chemical Society, 144(5), 2011–2016.

-

azetidine. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Azetidine. (n.d.). In Wikipedia. Retrieved from [Link]

- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012). ACS Chemical Neuroscience, 3(11), 875–884.

- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry, Section A, 9(1), 146-154.

- Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. (2024). Journal of the American Chemical Society.

- A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). The Journal of Organic Chemistry.

- N/C-4 substituted azetidin-2-ones: synthesis and preliminary evaluation as new class of antimicrobial agents. (2011). Bioorganic & Medicinal Chemistry Letters, 21(1), 440-443.

Sources

- 1. Synthesis of Azetidines [manu56.magtech.com.cn]

- 2. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 3. organicreactions.org [organicreactions.org]

- 4. Staudinger Synthesis [organic-chemistry.org]

- 5. CN103509003A - Preparation method of azelnidipine - Google Patents [patents.google.com]

- 6. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Couty's azetidine synthesis - Wikipedia [en.wikipedia.org]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. Azetidine synthesis [organic-chemistry.org]

- 13. Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines [organic-chemistry.org]

- 14. faculty.dlut.edu.cn [faculty.dlut.edu.cn]

- 15. arkat-usa.org [arkat-usa.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. d-nb.info [d-nb.info]

- 18. pubs.acs.org [pubs.acs.org]

- 19. sciforum.net [sciforum.net]

- 20. nbinno.com [nbinno.com]

- 21. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]